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6-Bromonaphthalene-2-sulfonic acid
Overview
Description
6-Bromonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇BrO₃S. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction Reactions: The sulfonic acid group can be reduced to form sulfonates or other related compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, sulfonates, and oxidized sulfonic acids .
Scientific Research Applications
Chemistry
- Synthetic Intermediate : 6-Bromonaphthalene-2-sulfonic acid serves as an important intermediate in the synthesis of various dyes and pigments. Its unique structure allows for further functionalization through electrophilic aromatic substitution reactions, making it versatile for creating complex organic molecules .
- Reactivity Studies : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are crucial for studying reaction mechanisms and developing new synthetic pathways .
Biology
- Biochemical Probes : In biological research, this compound is utilized as a probe to study enzyme interactions. Its sulfonic acid group can form hydrogen bonds, facilitating interactions with biomolecules, which aids in understanding enzyme kinetics and mechanisms .
- Enzyme Activity Assays : It is employed in assays to measure enzyme activity due to its ability to alter substrate specificity through sulfonation reactions. This application is particularly useful in studying sulfotransferases and other enzymes involved in metabolic processes .
Medicine
- Pharmaceutical Synthesis : The compound acts as a precursor in the synthesis of pharmaceutical agents. Its bromine atom allows for further modifications that are essential for developing active pharmaceutical ingredients (APIs) .
- Drug Development : Research has indicated potential applications in drug development frameworks where 6-bromonaphthalene derivatives show promise as therapeutic agents against various diseases due to their bioactive properties .
Specialty Chemicals
This compound is utilized in the production of specialty chemicals, including surfactants and polymers. Its properties allow it to function effectively as a surfactant due to the presence of both hydrophobic naphthalene and hydrophilic sulfonic acid groups, making it valuable in formulations requiring emulsification or dispersion .
Dyes and Pigments Manufacturing
The compound plays a crucial role in the dye industry where it is used to synthesize various colorants that exhibit stability and vibrant colors. Its ability to undergo further chemical transformations makes it an essential building block in dye chemistry .
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-2-sulfonic acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions facilitate the compound’s role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloronaphthalene-2-sulfonic acid
- 6-Iodonaphthalene-2-sulfonic acid
- 2-Naphthalenesulfonic acid
Uniqueness
6-Bromonaphthalene-2-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and industrial processes .
Biological Activity
6-Bromonaphthalene-2-sulfonic acid (C10H7BrO3S) is an organic compound that has gained attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the sixth position of the naphthalene ring and a sulfonic acid group at the second position. The molecular weight of this compound is approximately 273.23 g/mol.
The synthesis typically involves the bromination of naphthalene-2-sulfonic acid using controlled conditions to ensure selective bromination. Common methods include:
- Bromination Reaction : Naphthalene-2-sulfonic acid is treated with bromine in an organic solvent, often in the presence of a catalyst.
- Purification Techniques : The resultant product is purified through recrystallization or chromatography to obtain high purity levels.
Biological Properties
This compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a potential candidate for pharmaceutical applications .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development targeting metabolic disorders .
- Cellular Toxicity : Research indicates that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Biological Activities
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial potency, particularly against Staphylococcus aureus and Escherichia coli. -
Enzyme Inhibition Research :
Research focused on the inhibition of cytochrome P450 enzymes showed that this compound can significantly alter metabolic pathways in liver cells. This inhibition suggests potential applications in treating diseases linked to enzyme dysfunctions. -
Cytotoxicity Assessment :
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis. Flow cytometry assays confirmed that the compound effectively triggers programmed cell death, highlighting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
6-bromonaphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETKSLNBZAJSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514455 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57189-62-5 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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